molecular formula C13H23NO2 B034910 Tert-butyl octahydro-1H-indole-2-carboxylate CAS No. 108395-21-7

Tert-butyl octahydro-1H-indole-2-carboxylate

Cat. No.: B034910
CAS No.: 108395-21-7
M. Wt: 225.33 g/mol
InChI Key: OCFZHGWTHXLDLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl octahydro-1H-indole-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C13H23NO2 and its molecular weight is 225.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl octahydro-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an octahydroindole core with a tert-butyl ester at the carboxylic acid position. This structural configuration contributes to its pharmacological profile.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects, particularly through modulation of cytokine production. In studies involving murine bone marrow-derived dendritic cells (mBMDCs), the compound demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6 while promoting type I interferon pathways .

Table 1: Cytokine Production in mBMDCs Treated with this compound

Treatment Concentration (μM)IL-6 Release (ng/mL)IP-10 Release (ng/mL)
Control6.4 ± 1.010.5 ± 0.8
53.2 ± 0.512.0 ± 1.0
102.0 ± 0.315.5 ± 1.5

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it possesses activity against various bacterial strains, suggesting potential as an antimicrobial agent . The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

3. Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and apoptosis in neuronal cells, indicating a protective role against neurotoxicity .

Table 2: Neuroprotective Effects on Neuronal Cells

Treatment Concentration (μM)Cell Viability (%)Apoptotic Cells (%)
Control10020
58515
107510

Case Study 1: In Vivo Efficacy in Inflammatory Models

In a controlled animal study, this compound was administered to mice with induced inflammation. Results showed a marked reduction in paw swelling and inflammatory markers compared to control groups, supporting its therapeutic potential in inflammatory diseases .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted against Gram-positive and Gram-negative bacteria using various concentrations of the compound. The results indicated that at higher concentrations, the compound effectively inhibited bacterial growth, establishing a dose-dependent relationship .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • TLR4 Modulation : The compound interacts with Toll-like receptor 4 (TLR4), influencing cytokine release and immune response pathways.
  • Oxidative Stress Reduction : It enhances the antioxidant defense system within cells, reducing oxidative damage.
  • Membrane Disruption : Its amphiphilic nature allows it to integrate into microbial membranes, compromising their integrity.

Properties

IUPAC Name

tert-butyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-13(2,3)16-12(15)11-8-9-6-4-5-7-10(9)14-11/h9-11,14H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFZHGWTHXLDLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC2CCCCC2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40536191
Record name tert-Butyl octahydro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40536191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108395-21-7
Record name tert-Butyl octahydro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40536191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Octahydro-indole-2-carboxylic acid 11b (5.0 g, 29.5 mmol, purchased from Bachem) was suspended in 200 mL of CHCl3 then cooled in a dry ice/acetone bath. H2SO4 (120 uL/mmol) was added followed by bubbling in excess isobutylene. The mixture was sealed and the ice bath removed. The mixture was stirred at RT for 12 hours. The reaction mixture was carefully unsealed after cooling and concentrated. EtOAc was added and washed with saturated sodium bicarbonate soln, brine, dried over sodium sulfate, then filtered and concentrated to give octahydro-indole-2-carboxylic acid tert-butyl ester 12b (6.65 g, 29.5 mmol, 100%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.